4-[(4-Formylphenoxy)methyl]benzonitrile
Description
4-[(4-Formylphenoxy)methyl]benzonitrile (CAS RN: Not explicitly provided; referred to as 4g in ) is a benzonitrile derivative featuring a para-formylphenoxymethyl substituent. Its molecular formula is C₁₅H₁₁NO₂ (MW: 237.25 g/mol). The compound is synthesized via nucleophilic substitution, yielding 51% as a colorless solid . Key functional groups include:
- Formylphenoxymethyl group: A reactive aldehyde for further functionalization (e.g., Schiff base formation) and a phenoxy spacer influencing molecular conformation.
This compound serves primarily as a synthetic intermediate, with applications in pharmaceutical and materials chemistry due to its versatile reactivity.
Properties
IUPAC Name |
4-[(4-formylphenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-12-1-3-14(4-2-12)11-18-15-7-5-13(10-17)6-8-15/h1-8,10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPVPNWZUFRDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Formylphenoxy)methyl]benzonitrile typically involves the reaction of 4-formylphenol with 4-chloromethylbenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenoxy methyl linkage can undergo nucleophilic substitution reactions, where the phenoxide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 4-[(4-Carboxyphenoxy)methyl]benzonitrile.
Reduction: 4-[(4-Formylphenoxy)methyl]benzylamine.
Substitution: Various substituted phenoxy methyl benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-[(4-Formylphenoxy)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The benzonitrile group can participate in π-π interactions with aromatic residues, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-[(4-Formylphenoxy)methyl]benzonitrile with key analogs:
Key Differences and Implications
Substituent Position and Reactivity
- Formyl Position: The target compound’s para-formyl group (vs. meta in 4-(3-Formylphenoxy)benzonitrile ) enhances conjugation and steric accessibility for nucleophilic additions (e.g., forming imines or hydrazones).
- Spacer Groups: The phenoxymethyl spacer in the target compound introduces flexibility, whereas rigid spacers (e.g., chromenone in ’s 11a ) or extended conjugation (e.g., vinyl-furan in ) alter electronic properties and applications.
Physical Properties
- Solubility : The target’s polar formyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to hydrophobic analogs like phenyl-triazoles. However, indole derivatives (3a ) may exhibit higher solubility in protic solvents due to NH groups.
- Thermal Stability: Chromenone-linked derivatives ( ) with bulky substituents likely have higher melting points than the target compound.
Research Findings and Data Highlights
Reactivity Studies
Spectroscopic Characterization
Computational Insights
- Density functional theory (DFT) studies ( ) predict electronic properties, guiding the design of NLO materials or corrosion inhibitors ( ).
Biological Activity
4-[(4-Formylphenoxy)methyl]benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's structure includes a formyl group and a benzonitrile moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and drug development.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Biological Targets : The nitrile group can participate in hydrogen bonding and π-π interactions with various biological macromolecules, potentially modulating enzyme activities or receptor functions.
- Influence on Cell Signaling : The compound may interfere with cell signaling pathways, affecting processes such as apoptosis, proliferation, and angiogenesis.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to their protective effects against oxidative stress.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzonitrile have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MDA-MB-231 (Breast Cancer) | 10 | Induces apoptosis via caspase activation |
| B | HeLa (Cervical Cancer) | 15 | Inhibits cell migration and invasion |
| C | A549 (Lung Cancer) | 12 | Suppresses angiogenesis |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary data indicate that it may exhibit inhibitory effects against various bacterial strains, which could be valuable in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results highlight the potential of the compound as a lead for developing new antimicrobial agents.
Case Study 1: Anticancer Effects
A study conducted on the MDA-MB-231 breast cancer cell line demonstrated that treatment with this compound resulted in significant apoptosis induction. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus indicated that the compound exhibited bacteriostatic effects at low concentrations, suggesting its potential as a therapeutic agent against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
